1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine chemical structure and physicochemical properties
1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine chemical structure and physicochemical properties
1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine: Structural Profiling, Physicochemical Properties, and Application as a Privileged Kinase Inhibitor Scaffold
Executive Summary
In modern medicinal chemistry, the 3-amino-1H-pyrazole-4-carboxamide class has emerged as a highly privileged scaffold, particularly in the design of highly selective kinase inhibitors targeting the Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) families[1]. 1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine represents a highly optimized derivative within this class. By incorporating a 1-ethyl substituent and a tertiary pyrrolidine amide at the 4-position, this molecule achieves a precise balance of lipophilicity, conformational rigidity, and hydrogen-bonding capability. This technical guide provides an in-depth analysis of its physicochemical properties, structural biology rationale, and a self-validating synthetic methodology for drug development professionals.
Chemical Identity & Physicochemical Profiling
The physicochemical properties of a small molecule dictate its pharmacokinetics, solubility, and permeability. 1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine is meticulously designed to sit comfortably within Lipinski’s Rule of Five, making it an excellent candidate for oral drug formulations.
| Property | Value | Mechanistic Implication |
| Chemical Formula | C₁₀H₁₆N₄O | Low molecular weight allows for further functionalization. |
| Molecular Weight | 208.26 g/mol | Highly ligand-efficient; leaves ample "molecular weight budget" for target-specific elaboration. |
| Topological Polar Surface Area (TPSA) | ~77.0 Ų | Optimal for oral bioavailability and cellular permeability (ideal range: < 140 Ų). |
| Estimated LogP | 0.8 – 1.2 | Excellent balance of aqueous solubility and lipid membrane permeability. |
| H-Bond Donors | 1 (Primary Amine) | Provides critical bidentate interactions with kinase hinge backbones. |
| H-Bond Acceptors | 3 (N2, Carbonyl O, Amide N) | Facilitates solvent interactions and hinge binding. |
| Rotatable Bonds | 2 | Low conformational flexibility minimizes the entropic penalty upon target binding. |
Structural Biology & Mechanistic Rationale
The core utility of 1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine lies in its ability to act as an ATP-competitive hinge binder in the active site of kinases [2].
The Bidentate Hinge Interaction: The 3-amino group (hydrogen bond donor) and the adjacent N2 atom of the pyrazole ring (hydrogen bond acceptor) form a bidentate interaction motif. This perfectly mimics the binding of the adenine ring of ATP to the backbone carbonyl and amide NH of the kinase hinge region [3].
Vectorial Trajectories of Substituents:
-
1-Ethyl Group: The N1-ethyl group is directed towards the hydrophobic ribose-binding pocket. The choice of an ethyl group (rather than a bulkier moiety) provides necessary van der Waals interactions without introducing steric clashes that could abrogate binding.
-
4-(Pyrrolidin-1-ylcarbonyl) Group: The tertiary amide projects outward toward the solvent-exposed channel or interacts with the DFG-in/out motif. The causality behind using a cyclic pyrrolidine rather than a linear dialkylamine is entropic: the rigid pyrrolidine ring restricts the conformational space of the amide, significantly reducing the entropic penalty upon binding and thereby increasing ligand efficiency[1].
Pharmacophore model of the 3-aminopyrazole core interacting with the kinase hinge region.
Synthetic Methodology
To synthesize 1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine, a robust, three-step linear sequence is employed starting from commercially available ethyl 3-amino-1H-pyrazole-4-carboxylate. This protocol is designed as a self-validating system, ensuring high regioselectivity and yield.
Three-step synthetic workflow for 1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine.
Step 1: Regioselective N-Alkylation
Protocol: Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and ethyl iodide (1.2 eq). Stir at room temperature for 12 hours. Causality: K₂CO₃ is a mild base that selectively deprotonates the pyrazole N1 without affecting the less acidic 3-amino group. DMF enhances the nucleophilicity of the resulting pyrazole anion. The N1-alkylation is thermodynamically favored over N2-alkylation due to steric hindrance from the adjacent 3-amino group. Validation: Monitor via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ disappears, replaced by the [M+H]⁺ of the ethylated intermediate.
Step 2: Ester Hydrolysis (Saponification)
Protocol: Dissolve the intermediate from Step 1 in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (3.0 eq) and stir at 40°C for 6 hours. Acidify with 1M HCl to pH 3-4 to precipitate the product. Causality: LiOH is preferred over harsher bases (like NaOH/KOH) to prevent degradation of the pyrazole core. The THF/H₂O biphasic system ensures the solubility of both the organic ester and the inorganic hydroxide. Validation: TLC (DCM:MeOH 9:1) should show the complete conversion of the fast-moving ester spot to a baseline-retained carboxylic acid spot.
Step 3: Amide Coupling
Protocol: Dissolve 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate the acid, then add pyrrolidine (1.5 eq). Stir at room temperature for 4 hours. Causality: HATU is a highly efficient coupling reagent that generates an active HOAt ester intermediate. This is critical because coupling a secondary amine (pyrrolidine) to form a tertiary amide is sterically demanding. DIPEA acts as a non-nucleophilic base to neutralize the system and facilitate the coupling without competing as a nucleophile. Validation: Quench with water and extract with EtOAc. Purify via flash chromatography. Final LC-MS must confirm the target mass (m/z 209.26 [M+H]⁺).
Analytical Validation Standards
To ensure trustworthiness and batch-to-batch reproducibility, the following analytical validations must be met:
-
LC-MS: Purity must be >95% via UV (254 nm). The mass spectrum must show the dominant[M+H]⁺ peak at m/z 209.26.
-
¹H NMR (400 MHz, DMSO-d₆):
-
The pyrazole C5-H should appear as a distinct singlet around δ 7.8 - 8.0 ppm.
-
The 1-ethyl group must show a characteristic quartet (CH₂, ~4.0 ppm) and triplet (CH₃, ~1.3 ppm).
-
The 3-amino protons typically appear as a broad singlet around δ 5.0 - 5.5 ppm (exchangeable with D₂O).
-
The pyrrolidine ring will present as complex multiplets around δ 3.3-3.5 ppm (N-CH₂) and δ 1.7-1.9 ppm (C-CH₂).
-
References
-
The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold. Expert Opinion on Therapeutic Patents (PubMed).[Link]
-
Identification of C-2 Hydroxyethyl Imidazopyrrolopyridines as Potent JAK1 Inhibitors with Favorable Physicochemical Properties and High Selectivity over JAK2. Journal of Medicinal Chemistry - ACS Publications.[Link]
